Propyl 2-cyano-3-(4-methoxyphenyl)acrylate
Description
Significance of α,β-Unsaturated Esters in Synthetic Organic Chemistry
α,β-Unsaturated esters are a cornerstone of synthetic organic chemistry, valued for their versatile reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates a unique electronic arrangement. This structure renders the β-carbon electrophilic and susceptible to nucleophilic attack, a mode of reactivity known as conjugate or Michael addition. This reactivity pattern allows for the formation of carbon-carbon and carbon-heteroatom bonds, making these compounds key intermediates in the synthesis of more complex molecules. Furthermore, the double bond can participate in various cycloaddition reactions, and the ester functionality can be readily transformed into other functional groups, further expanding their synthetic utility.
Overview of Cyanoacrylate Derivatives and Their Chemical Reactivity Profiles
Cyanoacrylate derivatives are characterized by the presence of a cyano group and an acrylate (B77674) ester on the same carbon atom. This arrangement of electron-withdrawing groups makes the double bond highly electrophilic. A primary characteristic of many simple cyanoacrylates is their rapid polymerization in the presence of even weak nucleophiles, such as traces of water. This reactivity is the basis for their widespread use as "superglues".
The reactivity of cyanoacrylates can be tuned by altering the ester group and the substituent at the β-position. In the case of Propyl 2-cyano-3-(4-methoxyphenyl)acrylate, the presence of the 4-methoxyphenyl (B3050149) group at the β-position influences the electronic properties and steric environment of the double bond, modulating its reactivity compared to simpler alkyl cyanoacrylates. These compounds are valuable substrates in a variety of organic transformations beyond polymerization, including cycloadditions and Michael additions, serving as building blocks for highly functionalized molecules.
Contextualization of this compound within Chemical Research Paradigms
This compound emerges as a compound of interest within several research paradigms. Its synthesis is a practical application of classic organic reactions, while its structure makes it a valuable tool for creating more complex molecular architectures. The methoxyphenyl group, in particular, is a common feature in biologically active molecules, suggesting potential avenues for the application of this and related compounds in medicinal chemistry research. The study of its spectroscopic properties provides a clear example of how modern analytical techniques are used to elucidate and confirm molecular structures.
Structure
3D Structure
Properties
CAS No. |
93966-57-5 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
propyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-8-18-14(16)12(10-15)9-11-4-6-13(17-2)7-5-11/h4-7,9H,3,8H2,1-2H3/b12-9+ |
InChI Key |
MAZUUFMIUTXWHD-FMIVXFBMSA-N |
SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Isomeric SMILES |
CCCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Other CAS No. |
93966-57-5 |
Origin of Product |
United States |
Synthesis of Propyl 2 Cyano 3 4 Methoxyphenyl Acrylate
The primary and most efficient method for the synthesis of Propyl 2-cyano-3-(4-methoxyphenyl)acrylate is the Knoevenagel condensation. This well-established reaction in organic chemistry involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.
In the case of the target molecule, the synthesis involves the reaction of 4-methoxybenzaldehyde (B44291) with propyl cyanoacetate (B8463686). A variety of bases can be used to catalyze the reaction, with piperidine (B6355638) being a common choice. The reaction proceeds by the deprotonation of the α-carbon of propyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the final product, this compound. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The product can then be isolated and purified using standard techniques such as recrystallization or column chromatography.
Chemical Properties of Propyl 2 Cyano 3 4 Methoxyphenyl Acrylate
The chemical properties of Propyl 2-cyano-3-(4-methoxyphenyl)acrylate are largely dictated by its functional groups. The compound is described as a yellow liquid. rsc.org
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Physical State | Yellow liquid rsc.org |
Note: Specific quantitative data such as melting point, boiling point, and solubility for the propyl ester are not widely available in the cited literature. The data for the closely related ethyl ester, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, which is a solid, shows a melting point of 77-80 °C. thno.orgjmcs.org.mx
Mechanistic and Theoretical Investigations
Computational Chemistry and Density Functional Theory (DFT) Studies
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular characteristics of Propyl 2-cyano-3-(4-methoxyphenyl)acrylate. While direct computational studies on the propyl ester are limited in publicly accessible literature, extensive research on its close analogue, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, offers a robust framework for understanding its properties. The substitution of the ethyl group with a propyl group is not expected to significantly alter the fundamental electronic structure or reactivity of the core molecule.
Electronic Structure and Molecular Conformation Analysis
The molecular geometry and electronic properties of these cyanoacrylates are primarily dictated by the interplay between the electron-donating 4-methoxyphenyl (B3050149) group and the electron-withdrawing cyano and carboxyl groups, which are in conjugation through a carbon-carbon double bond.
Molecular Geometry: X-ray crystallography studies on Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate reveal a nearly planar conformation. The conformation across the C=C double bond is syn-periplanar, with the torsion angle of the C(ring)—C=C—C(N) segment being approximately 3.2(5)°. pcbiochemres.comnih.govresearchgate.net This planarity facilitates electron delocalization across the molecule. In the crystalline state, molecules form inversion dimers through C—H···O interactions, creating distinct ring motifs. pcbiochemres.comnih.govresearchgate.net Furthermore, weak C—H···π and π–π stacking interactions contribute to the stability of the crystal packing, with a reported centroid-centroid separation of about 3.9986 Å for the ethyl analogue. pcbiochemres.comnih.govresearchgate.net It is anticipated that this compound adopts a very similar solid-state conformation.
Electronic Properties: DFT calculations performed on Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate provide valuable data on its electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. For a similar compound, ethyl 2-cyano-3-(3-phenyl-3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate, the HOMO is primarily located on the phenyl substituent, while the LUMO is centered on the electron-withdrawing 2-cyano group and the ethyl propanoate chain. nih.gov By analogy, for this compound, the HOMO is expected to be concentrated on the electron-rich 4-methoxyphenyl ring, and the LUMO on the electron-deficient acrylate (B77674) and cyano moieties.
The energy gap between the HOMO and LUMO (η) is a critical indicator of molecular reactivity. For the ethyl analogue, the HOMO-LUMO gap has been calculated to be 3.06 eV using DFT methods. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (η) | 3.06 eV | DFT | researchgate.net |
Prediction and Interpretation of Spectroscopic Parameters
DFT calculations are also employed to predict and help interpret spectroscopic data, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy: For the ethyl analogue, theoretical vibrational frequencies, IR intensities, and Raman activities have been calculated using DFT (B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set). researchgate.net These calculations allow for the assignment of specific vibrational modes observed in the experimental FT-IR and Laser-Raman spectra. Key vibrational bands include the C≡N stretch, the C=O stretch of the ester, the C=C stretch of the acrylate, and various modes associated with the phenyl ring.
NMR Spectroscopy: While specific computational predictions of NMR shifts for the propyl ester are not available, experimental data provides the actual values. The expected chemical shifts can be rationalized based on the electronic environment of each nucleus.
Table 2: Experimental NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| ¹H (s, 1H, =CH) | 8.15 | nih.gov |
| ¹H (d, 2H, Ar-H) | 7.99 | nih.gov |
| ¹H (d, 2H, Ar-H) | 6.98 | nih.gov |
| ¹H (t, 2H, -OCH₂) | 4.26 | nih.gov |
| ¹H (s, 3H, -OCH₃) | 3.89 | nih.gov |
| ¹H (m, 2H, -CH₂CH₃) | 1.80-1.75 | nih.gov |
| ¹H (t, 3H, -CH₃) | 1.01 | nih.gov |
Reaction Mechanism Studies on Electron-Deficient Olefinic Systems
The olefinic double bond in this compound is highly electron-deficient due to the adjacent electron-withdrawing cyano (-CN) and propyl-carboxylate (-CO₂Pr) groups. This electronic feature makes it a prime candidate for various addition reactions.
Exploration of 1,3-Dipolar Cycloaddition Pathways
The electron-deficient C=C bond of the acrylate system serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org These reactions are powerful methods for constructing five-membered heterocyclic rings. nih.govslideshare.net The reaction proceeds via a concerted, pericyclic mechanism involving the 4 π-electrons of a 1,3-dipole (e.g., azides, nitrile oxides, or nitrones) and the 2 π-electrons of the dipolarophile. organic-chemistry.org
According to Frontier Molecular Orbital (FMO) theory, the reactivity in these cycloadditions is governed by the interaction between the HOMO of one component and the LUMO of the other. wikipedia.org Given the low-lying LUMO of electron-poor acrylates, these reactions are typically HOMO(dipole)-LUMO(dipolarophile) controlled. organic-chemistry.org The presence of electron-withdrawing groups on the dipolarophile, such as in this compound, accelerates the reaction with electron-rich dipoles like diazomethane. organic-chemistry.org
Analysis of Michael Addition Mechanisms
This compound is a classic Michael acceptor. researchgate.netwikipedia.org The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound. byjus.comlibretexts.org This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org
The mechanism proceeds in the following steps:
Formation of the Nucleophile: A base deprotonates the Michael donor (e.g., a malonate, nitroalkane, or another compound with acidic α-hydrogens) to generate a resonance-stabilized carbanion. wikipedia.orgbyjus.com
Nucleophilic Attack: The carbanion attacks the electrophilic β-carbon of the cyanoacrylate. libretexts.orgnih.gov This is the key bond-forming step.
Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base (or a protic solvent) to yield the final adduct. wikipedia.orglibretexts.org
The high reactivity of cyanoacrylates as Michael acceptors is due to the strong resonance stabilization of the carbanionic intermediate formed after the nucleophilic attack, with the negative charge being delocalized over both the cyano and carboxyl groups. nih.gov
Investigation of Nucleophilic Attack on Electrophilic Carbon Centers
The β-carbon of the acrylate double bond is the primary site for nucleophilic attack due to the strong electron-withdrawing effects of the cyano and ester groups. nih.gov This makes the molecule susceptible to conjugate addition by a wide range of nucleophiles, not just the carbanions used in Michael additions. Weak bases, such as water, alcohols, amines, and thiols, can initiate addition reactions. pcbiochemres.comnih.gov
The mechanism of nucleophile-initiated reactions, such as the thiol-Michael addition, can be catalyzed by either bases or nucleophilic catalysts. researchgate.net
Base Catalysis: A base deprotonates the nucleophile (e.g., a thiol to a thiolate), which then attacks the β-carbon. researchgate.net
Nucleophilic Catalysis: A nucleophilic catalyst (e.g., a tertiary amine or phosphine) directly attacks the β-carbon, forming a zwitterionic intermediate. This intermediate then facilitates the addition of the primary nucleophile. nih.govresearchgate.net
This reactivity is the basis for the anionic polymerization of cyanoacrylates, where even weak nucleophiles like water can initiate a chain reaction where one monomer molecule acts as a nucleophile towards the next. pcbiochemres.comnih.gov
Structure-Reactivity Relationships within α-Cyanoacrylate Systems
The reactivity of α-cyanoacrylate monomers, such as this compound, is fundamentally governed by the unique electronic arrangement of the molecule. The core of this reactivity lies in the carbon-carbon double bond (C=C), which is rendered highly susceptible to nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing effects of the cyano (-CN) and ester (-COOR) groups attached to the α-carbon. researchgate.netnih.govsci-cult.com This strong pull of electron density polarizes the double bond, creating a significant partial positive charge (δ+) on the β-carbon. researchgate.net The combination of this electrophilic β-carbon and the resonance stabilization of the resulting carbanion after a nucleophilic attack makes the α-cyanoacrylate molecule exceptionally reactive. sci-cult.com
The primary reaction pathway for these monomers is anionic polymerization, which can be initiated by even weak nucleophiles like water or alcohols. sci-cult.compcbiochemres.com The rate of this polymerization is a direct measure of the monomer's reactivity. The specific structure of the α-cyanoacrylate, particularly the substituents on the aromatic ring and the nature of the ester group, plays a crucial role in modulating this reactivity.
Influence of Aryl Substituents
In aryl-substituted α-cyanoacrylates like this compound, the nature of the substituent on the phenyl ring significantly influences the rate of polymerization. This influence is exerted through the substituent's ability to either donate or withdraw electron density from the conjugated system, which directly affects the electrophilicity of the β-carbon.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl) pull electron density away from the phenyl ring and the attached double bond. This effect intensifies the partial positive charge on the β-carbon, making it more electrophilic and thus more reactive towards initiating nucleophiles. Consequently, α-cyanoacrylates with EWGs on the phenyl ring exhibit higher rates of polymerization.
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density into the phenyl ring. The para-methoxy group in this compound is a potent electron-donating group. Through resonance, it pushes electron density into the conjugated system, which diminishes the partial positive charge on the β-carbon. This reduction in electrophilicity leads to a decreased reactivity and a slower rate of polymerization compared to unsubstituted or EWG-substituted counterparts.
The Hammett equation provides a quantitative framework for correlating the electronic effect of meta- and para-substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reaction to the rate constant of the unsubstituted reaction (k₀) through the substituent constant (σ) and the reaction constant (ρ). For the anionic polymerization of aryl α-cyanoacrylates, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values).
The following table illustrates the expected trend in reactivity based on the electronic nature of various para-substituents on a generic aryl α-cyanoacrylate system.
Table 1: Influence of Phenyl Ring Substituents on Relative Reactivity This table presents illustrative data based on established principles of physical organic chemistry.
| Substituent (X) | Hammett Constant (σp) | Electronic Effect | Expected Relative Rate of Polymerization |
| -NO₂ | +0.78 | Strong Electron-Withdrawing | Highest |
| -Cl | +0.23 | Moderate Electron-Withdrawing | High |
| -H | 0.00 | Neutral (Reference) | Baseline |
| -CH₃ | -0.17 | Weak Electron-Donating | Low |
| -OCH₃ | -0.27 | Strong Electron-Donating | Lowest |
Influence of the Ester Group
The alkyl portion (R) of the ester group (-COOR) also modulates the reactivity of α-cyanoacrylate monomers, albeit typically to a lesser extent than strong aryl substituents. This influence is a combination of subtle electronic and steric effects.
Electronic Effect: Longer alkyl chains are slightly more electron-donating than shorter ones (e.g., propyl vs. methyl) via induction. This minor increase in electron donation can slightly decrease the electrophilicity of the β-carbon, leading to a marginal decrease in reactivity.
Steric Effect: As the size and bulk of the alkyl group increase, it can sterically hinder the approach of the initiating nucleophile and the propagating polymer chain to the monomer's double bond. This steric hindrance can lower the rate of polymerization.
Therefore, a general trend of decreasing reactivity is observed as the length and steric bulk of the ester side chain increase. researchgate.net This structural change also affects the physical properties of the resulting polymer; for instance, the glass transition temperature (Tg) tends to decrease with increasing ester chain length. researchgate.net Short-chain cyanoacrylates are known to degrade more rapidly than their long-chain counterparts. nih.gov
The table below shows the general relationship between the ester alkyl group and monomer reactivity.
Table 2: General Structure-Reactivity Trend for Alkyl Cyanoacrylates
| Compound | Alkyl Group (R) | Relative Size/Bulk | Expected Relative Reactivity |
|---|---|---|---|
| Methyl Cyanoacrylate | -CH₃ | Smallest | Highest |
| Ethyl Cyanoacrylate | -CH₂CH₃ | Small | High |
| Propyl Cyanoacrylate | -CH₂CH₂CH₃ | Medium | Medium |
| Butyl Cyanoacrylate | -CH₂CH₂CH₂CH₃ | Large | Low |
| 2-Octyl Cyanoacrylate | -CH(CH₃)(CH₂)₅CH₃ | Bulky/Large | Lowest |
Advanced Applications in Polymer and Materials Science
Polymerization and Copolymerization Studies
The polymerization behavior of Propyl 2-cyano-3-(4-methoxyphenyl)acrylate is influenced by its electron-withdrawing cyano and ester groups, which activate the double bond for both anionic and radical polymerization. However, radical polymerization is often preferred for creating copolymers with specific compositions and properties.
This compound is a hydrophobic monomer, making emulsion polymerization a suitable technique for producing high molecular weight polymers in an aqueous medium. nih.gov This method involves dispersing the monomer in water with the aid of a surfactant to form micelles. sanyo-chemical.co.jp Polymerization is then initiated by a water-soluble or oil-soluble initiator. sanyo-chemical.co.jp For hydrophobic monomers, mini-emulsion polymerization can be particularly effective, as it involves the creation of stable, nanometer-sized monomer droplets, leading to better control over the polymerization process and the final particle morphology. nih.gov The use of reactive surfactants, which can copolymerize with the monomer, offers a way to permanently anchor the stabilizing groups to the polymer particles, enhancing the stability of the final latex. sanyo-chemical.co.jp
Polymers and copolymers derived from this compound are characterized by various analytical techniques to determine their structural and functional properties.
Molecular Weight Distribution: Size Exclusion Chromatography (SEC) is typically used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the resulting polymers. For radical polymerizations, a broad molecular weight distribution is common, whereas controlled radical polymerization techniques can yield polymers with a narrower distribution.
Thermal Behavior: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability and phase transitions of the polymers. The bulky and polar nature of the this compound monomer unit is expected to influence the glass transition temperature (Tg) and the degradation profile of the copolymers. Generally, poly(alkyl 2-cyanoacrylates) are known to be hard, glassy resins. researchgate.net
Below is a representative table of properties that would be determined for such a polymer.
| Property | Description | Typical Technique |
| Molecular Weight (Mw, Mn) | The average weight and number of polymer chains, indicating the polymer's size. | SEC/GPC |
| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample. A value of 1 indicates uniform chain lengths. | SEC/GPC |
| Glass Transition Temp (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. | DSC |
| Decomposition Temp (Td) | The temperature at which the polymer begins to chemically degrade. | TGA |
| Refractive Index | A measure of how light propagates through the material, influenced by the methoxyphenyl group. | Refractometry |
Functional Material Development Based on Cyanoacrylate Derivatives
The specific functional groups within this compound make it a prime candidate for designing advanced functional materials.
The combination of the electron-rich 4-methoxyphenyl (B3050149) group and the electron-deficient cyanoacrylate system can impart interesting photophysical properties, including luminescence. The design of supramolecular assemblies often relies on non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic forces. scispace.com The aromatic ring in the monomer facilitates π-π stacking, a key interaction in the formation of ordered supramolecular structures. scispace.com Furthermore, cyanoacrylate derivatives have been explored for creating fluorescent materials, where functional groups are added to achieve desired optical properties. vanderbilt.edu The incorporation of this monomer into polymer chains can lead to materials with potential applications in sensors, organic electronics, and bio-imaging, where changes in the environment can modulate the luminescent output.
The targeted incorporation of this compound into polymer chains is a strategy to create functional polymers with precisely engineered properties. vanderbilt.edu By acting as a comonomer, it can introduce specific characteristics to a base polymer. For example, the polar cyano group can enhance adhesion and modify surface energy, while the methoxyphenyl group can increase the refractive index of the material or improve its thermal stability. This "grafting from" or copolymerization approach is a versatile method for producing high-performance materials tailored for applications in coatings, adhesives, and optical films. mdpi.com
The development of functional polymers often involves a post-polymerization modification approach, where a precursor polymer is first synthesized and then functionalized. researchgate.netklinger-lab.de However, the direct polymerization of functional monomers like this compound provides a more direct route to these advanced materials.
Design of Chemical Probes for Molecular Target Recognition Studies
The development of chemical probes is a critical endeavor in chemical biology and materials science, enabling the study of complex systems at a molecular level. A chemical probe is a small molecule designed to selectively interact with a specific target, such as a protein or another biomolecule, to allow for its study. The inherent reactivity of the cyanoacrylate group in this compound makes it a prime candidate for development as a covalent chemical probe.
Covalent probes form a permanent bond with their target, which can be particularly advantageous for identifying and characterizing binding partners. The electron-withdrawing nature of the cyano and propyl ester groups makes the β-carbon of the acrylate (B77674) double bond highly electrophilic and susceptible to nucleophilic attack from amino acid residues like cysteine or lysine (B10760008) on a protein surface. This reactivity is the foundation for its potential as a molecular probe.
Elucidation of Structure-Ligand Binding Relationships at the Molecular Level
Understanding the precise interactions between a ligand (in this case, our cyanoacrylate probe) and its molecular target is fundamental to drug discovery and materials design. The methoxyphenyl group of this compound plays a crucial role in this context. This group can participate in various non-covalent interactions that guide the molecule to its binding site before the covalent reaction occurs.
| Interaction Type | Structural Feature Involved | Potential Target Residues/Environment | Significance in Binding |
| Hydrogen Bonding | Methoxy (B1213986) group oxygen | Hydrogen bond donors (e.g., Tyrosine, Serine) | Provides specificity and initial docking |
| π-π Stacking | Phenyl ring | Aromatic residues (e.g., Phenylalanine, Tryptophan) | Enhances binding affinity and orientation |
| Hydrophobic Interactions | Phenyl ring and propyl chain | Hydrophobic pockets in proteins | Contributes to overall binding stability |
| Covalent Bonding | Michael acceptor (acrylate) | Nucleophilic residues (e.g., Cysteine, Lysine) | Forms a permanent, irreversible linkage |
By systematically modifying the structure of this compound—for instance, by altering the position of the methoxy group or changing the ester chain length—researchers can meticulously probe the topology of a binding site. If a modification leads to a significant change in binding affinity or reactivity, it provides valuable information about the steric and electronic requirements of the target. This process of structure-activity relationship (SAR) studies is instrumental in mapping out the molecular landscape of a target and is a key application for a chemical probe derived from this compound.
Development of Radiolabeled Probes for Advanced Imaging Techniques
Advanced imaging techniques, particularly Positron Emission Tomography (PET), have revolutionized preclinical and clinical research by allowing for the non-invasive visualization and quantification of biological processes. mdpi.com The development of radiolabeled probes is central to PET imaging. nih.gov this compound serves as an excellent scaffold for the incorporation of positron-emitting radionuclides.
The goal is to attach a radioisotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), to the molecule without significantly altering its binding properties. The resulting radiotracer can then be administered, and its distribution and accumulation in the body can be monitored by a PET scanner, providing a real-time map of the target's location and concentration. mdpi.com
Several strategies could be employed to radiolabel this compound:
¹⁸F-Labeling on the Phenyl Ring: The methoxy group could be replaced with a fluoroethoxy or fluoropropoxy group, or a fluorine atom could be directly installed on the aromatic ring. This would involve a multi-step synthesis where a precursor molecule is prepared and then reacted with [¹⁸F]fluoride in the final step. The relatively long half-life of ¹⁸F (109.8 minutes) is suitable for complex biological imaging studies. mdpi.com
¹¹C-Labeling of the Methoxy or Propyl Group: The methyl group of the methoxy ether or one of the carbons in the propyl chain could be replaced with ¹¹C. This is typically achieved by reacting a precursor with [¹¹C]methyl iodide or another ¹¹C-synthon. The shorter half-life of ¹¹C (20.4 minutes) allows for repeat studies in the same subject on the same day.
Chelator Conjugation for Radiometal Labeling: A chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), could be attached to the molecule, allowing it to be labeled with radiometals like Copper-64 (⁶⁴Cu). nih.gov ⁶⁴Cu has a longer half-life (12.7 hours), which is advantageous for studying biological processes that occur over extended periods. mdpi.comnih.gov
| Radionuclide | Half-life | Labeling Strategy | Advantages |
| Fluorine-18 (¹⁸F) | 109.8 min | Substitution on phenyl ring or alkyl chain | Optimal half-life for imaging, high resolution |
| Carbon-11 (¹¹C) | 20.4 min | Replacement of a carbon atom (e.g., in methoxy or propyl group) | Allows for multiple studies in a short time frame |
| Copper-64 (⁶⁴Cu) | 12.7 h | Attachment of a chelator (e.g., DOTA) | Longer half-life suitable for pharmacokinetic studies |
The development of such radiolabeled probes from the this compound scaffold would enable researchers to non-invasively study the distribution and dynamics of its molecular targets in vivo. This has profound implications for understanding disease mechanisms and for the development of targeted therapies. While the synthesis and application of a radiolabeled version of this specific compound remain a prospective endeavor, the chemical precedent set by the radiolabeling of other small molecules and nanoparticles provides a clear and viable path forward. austinpublishinggroup.comnih.gov
Analytical Chemistry Methodologies for Propyl 2 Cyano 3 4 Methoxyphenyl Acrylate
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone for the isolation and purification of propyl 2-cyano-3-(4-methoxyphenyl)acrylate from reaction mixtures and for the assessment of its purity. The primary techniques employed are Thin Layer Chromatography (TLC) for rapid analysis, flash column chromatography for preparative scale purification, and High-Performance Liquid Chromatography (HPLC) for high-resolution purity assessment.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
For the ethyl analogue, a mobile phase consisting of petroleum ether and ethyl acetate (B1210297) in a 7:3 ratio has been shown to be effective. rochester.edunih.gov Using this solvent system on a standard silica (B1680970) gel plate, the ethyl ester exhibits a retention factor (Rf) value of approximately 0.69. rochester.edunih.gov Given the structural similarity, a similar solvent system is expected to be effective for the propyl ester, likely resulting in a slightly higher Rf value due to the increased lipophilicity from the larger propyl group.
Visualization of the compound on the TLC plate can be achieved under UV light (typically at 254 nm), where the aromatic ring and conjugated system will absorb light and cause fluorescence quenching on an indicator-impregnated plate, appearing as dark spots. nih.gov This allows for a qualitative assessment of the presence of the product, starting materials, and any byproducts.
Table 1: Representative TLC Conditions for Related Cyanoacrylates
| Parameter | Condition |
| Stationary Phase | Silica Gel with fluorescent indicator (F254) |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (7:3) |
| Analyte Example | Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate |
| Reported Rf Value | 0.69 rochester.edunih.gov |
| Visualization | UV Light (254 nm) nih.gov |
Flash Column Chromatography for Preparative Purification
For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique utilizes a shorter, wider column and positive pressure to achieve faster separations than traditional gravity-fed chromatography. orgsyn.org The selection of the stationary and mobile phases is guided by prior TLC analysis.
Based on the successful separation of the ethyl analogue, the standard stationary phase is silica gel (typically 230-400 mesh). orgsyn.org The eluent system successfully used for the purification of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a mixture of petroleum ether and ethyl acetate (7:3). rochester.edunih.gov This system would be the logical starting point for purifying the propyl ester. The crude product, dissolved in a minimal amount of a suitable solvent like dichloromethane, can be loaded onto the column. orgsyn.org Alternatively, for less soluble products, the crude material can be adsorbed onto a small amount of silica gel and dry-loaded onto the column. rochester.edu Fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isomer Separation
High-Performance Liquid Chromatography (HPLC) offers superior resolution for the final purity assessment of this compound. While a specific validated method for this compound is not documented in the reviewed literature, a suitable method can be designed based on its chemical properties and methods for similar compounds.
Given the compound's relatively non-polar nature, a normal-phase (NP-HPLC) or reversed-phase (RP-HPLC) method could be developed.
Normal-Phase HPLC: An NP-HPLC method would typically use a silica or cyano-bonded column with a non-polar mobile phase, such as a mixture of n-hexane and ethyl acetate. mdpi.com This approach is consistent with the solvent systems used in TLC and flash chromatography.
Reversed-Phase HPLC: An RP-HPLC method, which is more common, would utilize a C18 or C8 column with a polar mobile phase, likely a gradient of water and a miscible organic solvent like acetonitrile (B52724) or methanol.
For purity analysis, a gradient elution is often preferred to separate the main compound from any potential impurities with a wide range of polarities. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance (e.g., around 290-310 nm, typical for this chromophore). mdpi.com HPLC is also the ideal technique to separate the (E) and (Z) isomers of the compound, should the synthesis yield a mixture.
Table 2: General Parameters for HPLC Method Development
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica, Cyano (CN) | C18, C8 |
| Mobile Phase | n-Hexane / Ethyl Acetate | Water / Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |
| Detection | UV-Vis (e.g., 292 nm) mdpi.com | UV-Vis |
| Application | Purity Assessment, Isomer Separation | Purity Assessment, Isomer Separation |
Quantitative Analytical Method Development
Quantitative analysis is crucial for quality control and for use in further applications. For cyanoacrylates, methods often focus on quantifying the active monomer or trace impurities that can affect stability and performance.
A potential quantitative method for this compound could be a validated HPLC-UV method, using an external or internal standard for calibration. This would provide high precision and accuracy for determining the compound's concentration in a sample.
Additionally, methods have been developed for the broader class of 2-cyanoacrylate adhesives to quantify critical impurities. For instance, a titration method can be used to determine the trace acid content, which acts as a stabilizer. google.comgoogle.com This involves dissolving the cyanoacrylate in an inert organic solvent (like acetone), adding water, and titrating the acid with a standardized strong base solution using a colorimetric indicator (e.g., bromophenol blue) or a potentiometric endpoint. google.comgoogle.com Furthermore, capillary electrophoresis (CE) has been successfully employed to quantify various inorganic and acidic anions in cyanoacrylate adhesive samples after a liquid-liquid extraction step. core.ac.uk
Computational Prediction of Analytical Parameters (e.g., Collision Cross Section Values)
In modern analytical chemistry, computational tools are increasingly used to predict analytical parameters, which can aid in compound identification. One such parameter is the Collision Cross Section (CCS), which is a measure of an ion's size and shape in the gas phase and is determined by ion mobility-mass spectrometry (IM-MS).
While an experimentally determined or predicted CCS value for this compound is not available, the methodology for its prediction is well-established. Machine learning (ML) models, such as those using random forest or gradient boosting algorithms, are trained on large databases of experimentally measured CCS values for a diverse range of small molecules. mdpi.commdpi.com These models use molecular descriptors or fingerprints derived from the chemical structure (e.g., from a SMILES string) as input to predict the CCS value. mdpi.com The accuracy of these predictions is typically high, with median relative errors often below 3%. mdpi.com
This predictive approach provides a powerful tool for the tentative identification of unknown compounds in complex mixtures by matching both the measured mass-to-charge ratio (m/z) and the CCS value against a database of predicted values. nih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Propyl 2-cyano-3-(4-methoxyphenyl)acrylate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and cyanoacetic acid derivatives, using propyl alcohol as the esterifying agent. Reaction optimization involves adjusting catalysts (e.g., piperidine or DBU) and temperature. For example, DBU-mediated reactions at 40°C for 24 hours have shown improved yields (85%) in analogous systems . Triplicate testing under strict aseptic conditions, as described for related acrylonitrile derivatives, ensures reproducibility .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodology : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN standards. Store in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers). Refer to analogous compounds’ SDS guidelines, which recommend regular glove inspections and proper disposal protocols .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. For example, ethyl analogs of this compound exhibit syn-periplanar conformations across the C=C bond, with torsion angles <5°, validated via SHELX workflows . Complement with FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (methoxy protons at δ 3.8–4.0 ppm) .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity in annulation reactions?
- Methodology : The electron-donating methoxy group enhances electrophilicity at the β-carbon, facilitating [4+2] cycloadditions with donor-acceptor cyclopropanes. Kinetic studies using DBU as a base (1.0–0.75 equiv.) reveal that excess base reduces regioselectivity due to competing side reactions . Computational DFT analysis (not directly evidenced) could further elucidate charge distribution.
Q. What strategies resolve contradictions in crystallographic data for acrylate derivatives with similar substituents?
- Methodology : Cross-validate SHELXL refinements with high-resolution synchrotron data to address twinning or disorder. For example, discrepancies in torsion angles (<1° vs. >5°) may arise from data resolution limits. Use SHELXPRO for macromolecular interfaces or twinned datasets, as noted in SHELX historical critiques .
Q. What mechanistic insights explain the antifungal activity of structurally related acrylonitrile derivatives?
- Methodology : Assess structure-activity relationships (SAR) via MIC assays against Candida albicans and Aspergillus niger. Analogous compounds (e.g., 4a–4k) show activity linked to electron-withdrawing groups (cyano, ester) enhancing membrane permeability. Triplicate testing with fluconazole controls and zone-of-inhibition measurements (mm scale) are critical .
Q. How can researchers validate the stability of this compound under varying pH and solvent conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
